Cas no 1330264-61-3 (Histapyrrodine-d5 Hydrochloride)

Histapyrrodine-d5 Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Histapyrrodine-d5 Hydrochloride
- N-benzyl-2,3,4,5,6-pentadeuterio-N-(2-pyrrolidin-1-ylethyl)aniline:hydrochloride
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- Inchi: 1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H/i2D,5D,6D,11D,12D;
- InChI Key: HLKYILQQGSUEJS-MQVDXLBYSA-N
- SMILES: N(CC1=CC=CC=C1)(CCN1CCCC1)C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].[H]Cl
Histapyrrodine-d5 Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H443502-10mg |
Histapyrrodine-d5 Hydrochloride |
1330264-61-3 | 10mg |
$1533.00 | 2023-05-18 | ||
TRC | H443502-1mg |
Histapyrrodine-d5 Hydrochloride |
1330264-61-3 | 1mg |
$196.00 | 2023-05-18 |
Histapyrrodine-d5 Hydrochloride Related Literature
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on Histapyrrodine-d5 Hydrochloride
Histapyrrodine-d5 Hydrochloride: A Comprehensive Overview
Histapyrrodine-d5 Hydrochloride (CAS No. 1330264-61-3) is a highly specialized compound that has garnered significant attention in the fields of neuroscience and pharmacology. This compound, with its unique chemical structure, plays a pivotal role in advancing our understanding of histamine receptor interactions and their implications in various physiological and pathological conditions. The d5 designation indicates the presence of five deuterium atoms, which are strategically incorporated to enhance the compound's stability and utility in research settings.
The synthesis of Histapyrrodine-d5 Hydrochloride involves a meticulous process that ensures the precise incorporation of deuterium atoms without compromising the compound's structural integrity. This is particularly important for applications requiring high precision, such as in vivo imaging studies or metabolomic analyses. Recent advancements in synthetic methodologies have further streamlined the production process, making this compound more accessible for large-scale research initiatives.
One of the most notable applications of Histapyrrodine-d5 Hydrochloride is its use as a radiotracer in positron emission tomography (PET) imaging. By leveraging its ability to bind selectively to histamine receptors, researchers can visualize receptor distribution and activity in vivo. This has proven invaluable in studying neurological disorders such as schizophrenia, Parkinson's disease, and sleep disorders, where histamine signaling plays a critical role.
Recent studies have also highlighted the potential of Histapyrrodine-d5 Hydrochloride in drug discovery efforts targeting histamine receptor subtypes. For instance, researchers have utilized this compound to develop novel therapeutic agents that modulate histamine H1 and H3 receptors, offering promising leads for treating allergic conditions and cognitive impairments. The deuterium enrichment further enhances the compound's pharmacokinetic profile, making it an ideal tool for preclinical testing.
In addition to its role in neuroscience, Histapyrrodine-d5 Hydrochloride has found applications in metabolic research. Its ability to influence energy expenditure and appetite regulation has led to investigations into its potential use in obesity management. Emerging data suggest that modulating histamine signaling could offer a novel approach to addressing metabolic disorders, a finding that aligns with growing interest in multi-target therapies.
The chemical stability and solubility properties of Histapyrrodine-d5 Hydrochloride make it highly suitable for both in vitro and in vivo experiments. Researchers have reported consistent results across various experimental models, underscoring the compound's reliability as a research tool. Furthermore, its compatibility with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates detailed characterization and quantification.
From a manufacturing standpoint, the production of Histapyrrodine-d5 Hydrochloride adheres to stringent quality control measures to ensure batch-to-batch consistency. This is particularly crucial for reproducibility in scientific studies. The compound is typically supplied as a lyophilized powder or solution, depending on the specific requirements of the application.
In conclusion, Histapyrrodine-d5 Hydrochloride stands as a testament to the intersection of chemistry and medicine. Its unique properties and versatile applications continue to drive innovation across multiple disciplines. As research into histamine receptor biology intensifies, this compound is poised to remain at the forefront of scientific discovery, offering new insights into human health and disease.
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